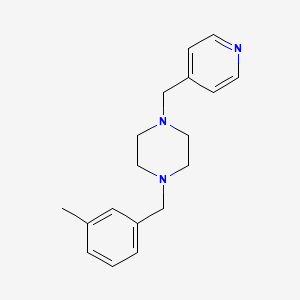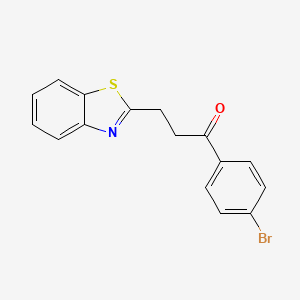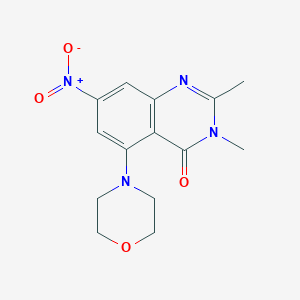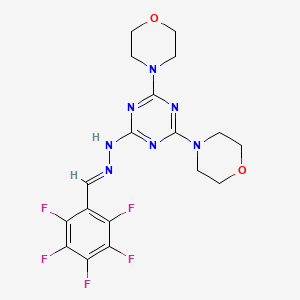![molecular formula C20H18F2O3 B5862788 5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5862788.png)
5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one, also known as DBCO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DBCO is a synthetic molecule that belongs to the family of chromen-2-ones and is characterized by its unique chemical structure, which makes it an attractive target for many researchers.
Mécanisme D'action
The mechanism of action of 5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one is not fully understood, but it is believed to involve the interaction of the molecule with various biological targets, including enzymes, receptors, and DNA. In medicinal chemistry, this compound has been shown to inhibit the activity of various enzymes, such as kinases and proteases, which are involved in cancer cell proliferation and metastasis. In biochemistry, this compound has been used to label biomolecules through the formation of a covalent bond between the molecule and a specific functional group on the biomolecule, such as an azide or alkyne group.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application and context in which the molecule is used. In medicinal chemistry, this compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities, which are attributed to its ability to inhibit the activity of various enzymes and proteins involved in these processes. In biochemistry, this compound has been used to label and detect biomolecules, which has enabled the study of various biological processes, including protein-protein interactions, signal transduction, and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one in lab experiments include its synthetic accessibility, its unique chemical structure, and its versatility in various applications. This compound is relatively easy to synthesize, and its chemical structure allows for the modification of its properties and functions through the introduction of different functional groups. Additionally, this compound can be used in various applications, including medicinal chemistry, biochemistry, and materials science. The limitations of using this compound in lab experiments include its potential toxicity, its limited stability under certain conditions, and its potential reactivity with other biomolecules and chemicals.
Orientations Futures
There are several future directions for the research and development of 5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one, including the exploration of its potential applications in various fields, the optimization of its synthetic methods, and the development of new derivatives and analogs with improved properties and functions. In medicinal chemistry, future research could focus on the development of this compound-based drug candidates with improved efficacy and selectivity, as well as the investigation of its potential applications in other diseases, such as infectious diseases and neurodegenerative diseases. In biochemistry, future research could focus on the development of new labeling and detection methods using this compound, as well as the investigation of its potential applications in other biological systems, such as plants and animals. In materials science, future research could focus on the development of new materials using this compound, as well as the investigation of its potential applications in other areas, such as energy storage and catalysis.
Méthodes De Synthèse
The synthesis of 5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one can be achieved through several methods, including the direct reaction of 2,4-difluorobenzyl alcohol with 7-methyl-4-propylcoumarin in the presence of a base and a catalyst. Other methods involve the use of different starting materials, such as 2,4-difluorobenzaldehyde and 7-hydroxy-4-methylcoumarin, which are then subjected to various chemical reactions, including condensation, oxidation, and reduction, to yield this compound.
Applications De Recherche Scientifique
5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been used as a building block for the synthesis of various drug candidates, including anticancer agents, antimicrobial agents, and anti-inflammatory agents. In biochemistry, this compound has been used as a tool for the labeling and detection of biomolecules, such as proteins, nucleic acids, and carbohydrates, through a process called bioorthogonal chemistry. In materials science, this compound has been used as a precursor for the synthesis of various materials, including polymers, nanoparticles, and hydrogels.
Propriétés
IUPAC Name |
5-[(2,4-difluorophenyl)methoxy]-7-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2O3/c1-3-4-13-9-19(23)25-18-8-12(2)7-17(20(13)18)24-11-14-5-6-15(21)10-16(14)22/h5-10H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFUTYGQBHRUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5862706.png)

![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5862710.png)

![4-bromo-5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5862720.png)

![N-ethyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5862736.png)
![N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5862742.png)


![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5862754.png)

![N-(4-fluorophenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5862763.png)
![1-({[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5862764.png)